molecular formula C12H20N4O B13157640 3-{Octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-5-(propan-2-yl)-1,2,4-oxadiazole

3-{Octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-5-(propan-2-yl)-1,2,4-oxadiazole

Cat. No.: B13157640
M. Wt: 236.31 g/mol
InChI Key: XJCVQDLTVTWQEP-UHFFFAOYSA-N
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Description

3-{Octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-5-(propan-2-yl)-1,2,4-oxadiazole is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a selective orexin-2 receptor antagonist, which makes it a promising candidate for the treatment of insomnia and other sleep disorders .

Preparation Methods

The synthesis of 3-{Octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-5-(propan-2-yl)-1,2,4-oxadiazole involves several stepsThe reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

3-{Octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-5-(propan-2-yl)-1,2,4-oxadiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the oxadiazole ring or the pyrrole core.

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it is studied for its potential as a selective orexin-2 receptor antagonist, which could be used to treat insomnia and other sleep disorders . In biology, it is used to study the orexin signaling pathway and its role in regulating sleep and wakefulness. In the pharmaceutical industry, it is explored as a lead compound for the development of new drugs targeting the orexin receptors .

Mechanism of Action

The mechanism of action of 3-{Octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-5-(propan-2-yl)-1,2,4-oxadiazole involves its interaction with the orexin-2 receptor. By binding to this receptor, the compound inhibits the action of orexin, a neuropeptide that promotes wakefulness. This inhibition leads to an increase in sleep duration and quality . The molecular targets and pathways involved include the orexin signaling pathway, which plays a crucial role in regulating the sleep-wake cycle .

Properties

Molecular Formula

C12H20N4O

Molecular Weight

236.31 g/mol

IUPAC Name

3-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-ylmethyl)-5-propan-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C12H20N4O/c1-8(2)12-14-11(15-17-12)7-16-5-9-3-13-4-10(9)6-16/h8-10,13H,3-7H2,1-2H3

InChI Key

XJCVQDLTVTWQEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NO1)CN2CC3CNCC3C2

Origin of Product

United States

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